molecular formula C12H14FIO2 B13889958 Tert-butyl 3-fluoro-5-iodo-4-methylbenzoate

Tert-butyl 3-fluoro-5-iodo-4-methylbenzoate

Cat. No.: B13889958
M. Wt: 336.14 g/mol
InChI Key: JJJBIVCKSZFRAM-UHFFFAOYSA-N
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Description

Tert-butyl 3-fluoro-5-iodo-4-methylbenzoate is a substituted benzoate ester featuring a tert-butyl ester group, fluorine and iodine substituents on the aromatic ring, and a methyl group at the 4-position. Its molecular formula is C₁₃H₁₅FIO₂, with a molecular weight of 348.16 g/mol (calculated based on analogous structures in and ). The tert-butyl group enhances steric bulk and stability compared to smaller esters like methyl, while the iodine and fluorine substituents confer unique reactivity and electronic properties. This compound is primarily used in pharmaceutical and agrochemical research as a synthetic intermediate, particularly in cross-coupling reactions due to the iodine atom’s utility in transition metal-catalyzed processes .

Properties

Molecular Formula

C12H14FIO2

Molecular Weight

336.14 g/mol

IUPAC Name

tert-butyl 3-fluoro-5-iodo-4-methylbenzoate

InChI

InChI=1S/C12H14FIO2/c1-7-9(13)5-8(6-10(7)14)11(15)16-12(2,3)4/h5-6H,1-4H3

InChI Key

JJJBIVCKSZFRAM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1I)C(=O)OC(C)(C)C)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-fluoro-5-iodo-4-methylbenzoate typically involves multi-step organic reactions. One common method starts with the iodination of 4-methylbenzoic acid, followed by fluorination and esterification. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired substitutions and esterification.

    Fluorination: The fluorine atom can be introduced using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Esterification: The carboxylic acid group is esterified with tert-butyl alcohol in the presence of an acid catalyst like sulfuric acid (H2SO4) or p-toluenesulfonic acid (PTSA).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often using continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-fluoro-5-iodo-4-methylbenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methyl group or the ester moiety.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) can be used to replace the iodine atom.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH) can facilitate hydrolysis.

Major Products Formed

    Substitution: Products depend on the nucleophile used, such as azido or cyano derivatives.

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include alcohols or alkanes.

    Hydrolysis: The major product is 3-fluoro-5-iodo-4-methylbenzoic acid.

Scientific Research Applications

Tert-butyl 3-fluoro-5-iodo-4-methylbenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 3-fluoro-5-iodo-4-methylbenzoate depends on its specific application

    Molecular Targets: It may target enzymes, receptors, or other proteins, altering their activity or function.

    Pathways Involved: The compound can modulate signaling pathways, metabolic processes, or gene expression, leading to specific biological effects.

Comparison with Similar Compounds

Methyl 3-fluoro-5-iodo-4-methylbenzoate (CAS 861905-21-7)

  • Molecular Formula : C₉H₈FIO₂
  • Molecular Weight : 294.064 g/mol
  • Lower molecular weight (294 vs. 348) may improve bioavailability in drug discovery contexts. Methyl esters are generally less stable under acidic conditions but require harsher basic conditions for hydrolysis compared to tert-butyl esters .

Tert-butyl 4-bromo-2-fluorobenzoate (CAS 889858-12-2)

  • Molecular Formula : C₁₁H₁₂BrFO₂
  • Molecular Weight : 275.12 g/mol
  • Key Differences :
    • Bromine substituent vs. iodine: Bromine is less reactive in cross-coupling reactions (e.g., Suzuki-Miyaura) due to weaker C–Br bond strength.
    • Lower molecular weight and reduced polarizability compared to the iodo analog.
    • Fluorine at the 2-position instead of 3-position alters electronic effects on the aromatic ring .

Halogen Substituent Effects

Property Iodo Substituent (Target Compound) Bromo Substituent (CAS 889858-12-2)
Bond Strength Weaker C–I bond Stronger C–Br bond
Reactivity High in Pd-catalyzed couplings Moderate
Polarizability High (enhances London dispersion) Moderate
Melting Point Likely higher due to iodine Lower (observed in analogs)

The iodine atom in the target compound facilitates efficient cross-coupling reactions, making it superior to brominated analogs in synthetic applications .

Functional Group Modifications

Tert-butyl 4-methylbenzoate ()

  • Structure : Lacks halogen substituents.
  • Implications: Reduced electronic effects and reactivity due to absence of fluorine/iodine.

Tert-butyl 3-(trifluoromethyl)benzoate (CAS 1311200-05-1)

  • Structure : Features a trifluoromethyl group instead of fluorine/iodine.
  • Key Differences :
    • Trifluoromethyl groups enhance electronegativity and metabolic stability.
    • Less versatile in cross-coupling compared to iodo-substituted analogs .

Physicochemical Properties

Compound LogP PSA (Ų) Molecular Weight (g/mol)
Target Compound ~3.2* 26.3 348.16
Methyl 3-fluoro-5-iodo-4-methylbenzoate 2.52 26.3 294.06
Tert-butyl 4-bromo-2-fluorobenzoate ~2.8* 26.3 275.12

*Estimated based on structural analogs (). The tert-butyl group increases hydrophobicity (higher LogP), impacting membrane permeability in drug design .

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